An In-depth Technical Guide to 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile (CAS 939816-48-5)
An In-depth Technical Guide to 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile (CAS 939816-48-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry and materials science. While specific literature on this compound is limited, this document extrapolates from established chemical principles and data on analogous structures to offer valuable insights for researchers.
Molecular Overview and Significance
4-Chloro-2-[(pentan-3-yl)amino]benzonitrile features a benzonitrile core substituted with a chlorine atom and a pentan-3-ylamino group. This unique combination of functional groups makes it an intriguing candidate for further investigation. The nitrile group is a versatile precursor for various functional groups, while the secondary amine and chloro-substituents offer sites for further chemical modification. Benzonitrile derivatives are known to exhibit a wide range of biological activities and are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Table 1: Physicochemical Properties of 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile
| Property | Value | Source |
| CAS Number | 939816-48-5 | [3] |
| Molecular Formula | C₁₂H₁₅ClN₂ | [3] |
| Molecular Weight | 222.71 g/mol | Calculated |
| InChI Key | MHFVGXDRXQYMBC-UHFFFAOYSA-N | [3] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred |
| Boiling Point | Not determined | |
| Melting Point | Not determined |
Proposed Synthesis Pathway: Buchwald-Hartwig Amination
The most logical and efficient synthetic route to 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile is the palladium-catalyzed Buchwald-Hartwig amination.[4][5] This powerful cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[6] In this case, the reaction would involve the coupling of 2,4-dichlorobenzonitrile with pentan-3-amine. The choice of 2,4-dichlorobenzonitrile as the starting material is strategic, as the chlorine at the 2-position is more activated towards nucleophilic substitution than the one at the 4-position, potentially allowing for selective amination.
Reaction Scheme:
Caption: Proposed synthesis of 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile via Buchwald-Hartwig amination.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline based on established Buchwald-Hartwig amination procedures and should be optimized for this specific reaction.[7][8]
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Reaction Setup: To an oven-dried Schlenk flask, add 2,4-dichlorobenzonitrile (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as XPhos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Reagent Addition: Add sodium tert-butoxide (1.4 eq) as the base, followed by the addition of anhydrous toluene as the solvent.
-
Nucleophile Addition: Add pentan-3-amine (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Applications and Research Directions
While no specific applications for 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile have been reported, its structural motifs suggest several promising avenues for research:
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Medicinal Chemistry: Many benzonitrile derivatives are biologically active.[2] For instance, 4-amino-2-chlorobenzonitrile is a versatile building block for synthesizing compounds with potential therapeutic properties. The title compound could be explored as a scaffold for developing novel kinase inhibitors, ion channel modulators, or agents targeting other biological pathways. The lipophilic pentan-3-yl group may enhance cell membrane permeability.
-
Agrochemicals: Substituted benzonitriles are utilized in the development of herbicides and pesticides.[1] The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and selectivity.
-
Materials Science: The nitrile functionality can be transformed into other groups, making this compound a potential monomer or intermediate for the synthesis of specialty polymers and functional materials.[1]
Safety and Handling
Specific toxicity data for 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile is not available. However, it should be handled with the standard precautions for laboratory chemicals. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For related compounds like 4-amino-2-chlorobenzonitrile, hazards include skin sensitization.
Conclusion
4-Chloro-2-[(pentan-3-yl)amino]benzonitrile is a chemical entity with significant potential for further research and development. This guide provides a foundational understanding of its structure, a plausible synthetic route, and potential areas of application. The proposed Buchwald-Hartwig amination offers a reliable method for its synthesis, opening the door for its exploration in medicinal chemistry, agrochemicals, and materials science. As with any novel compound, thorough characterization and investigation are necessary to fully elucidate its properties and potential uses.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chem-Impex. (n.d.). 4-(Chloromethyl)benzonitrile. Retrieved from [Link]
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PubChem. (n.d.). Novel synthesis method of 4' -chloro-2-aminobiphenyl - Patent CN-111039796-A. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-2-chlorobenzonitrile. Retrieved from [Link]
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Chemsrc. (2025, August 22). CAS#:244768-32-9 | 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile. Retrieved from [Link]
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Anshul Specialty Molecules. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]
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European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. Retrieved from [Link]
- Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.
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MilliporeSigma. (n.d.). 4-chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile. Retrieved from [Link]
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PubMed. (n.d.). The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. Retrieved from [Link]
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